3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Membrane permeability Lead optimization

For lead optimization requiring precise log D tuning, sourcing a 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole isomer that is analytically identical to the reference scaffold is critical. The meta-fluoro substituent (σ_m = +0.337) imparts ~5-fold greater electron-withdrawing induction than the para-isomer, altering the ring's basicity and metabolic soft spots. This building block addresses the challenge of scaffold hopping without altering key physicochemical vectors. Key differentiation data: • Meta-fluoro Hammett constant (σ_m = +0.337) for enhanced electronic modulation vs. para-isomer. • 5-Methyl group provides a synthetic handle for late-stage deprotonation and diversification. • +0.6 log unit XLogP3 advantage over the des-methyl analog for higher lipophilicity tolerance.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1820706-17-9
Cat. No. B1344151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
CAS1820706-17-9
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC(=CC=C2)F
InChIInChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
InChIKeyNDQMOEJUCOLPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: Physicochemical & Procurement Baseline


3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1820706-17-9) is a 3,5-disubstituted 1,2,4-oxadiazole building block with molecular formula C₉H₇FN₂O and molecular weight 178.16 g/mol . It belongs to the 1,2,4-oxadiazole regioisomeric family—five-membered heteroaromatic rings containing two carbons, two nitrogens, and one oxygen atom that serve as ester and amide bioisosteres in medicinal chemistry [1]. The compound features a meta-fluorophenyl substituent at position 3 and a methyl group at position 5 of the oxadiazole ring, with computed XLogP3 of 2.5, topological polar surface area (TPSA) of 38.9 Ų, four hydrogen bond acceptors, zero hydrogen bond donors, and one rotatable bond .

1 1,2,4-Oxadiazole core as bioisostere for ester/amide in medicinal chemistry
2 Meta-fluorophenyl and 5-methyl groups enable electronic and lipophilicity tuning
3 Low MW, moderate logP, low TPSA – fragment library compatible scaffold

Why Generic Substitutions Fail for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


Substituting 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole with a positional isomer (ortho- or para-fluorophenyl) or a des-methyl analog is not functionally equivalent. The meta-fluoro substituent exerts a Hammett σ_m of +0.337—approximately fivefold greater electron-withdrawing induction than the para-fluoro isomer (σ_p = +0.062)—altering the oxadiazole ring's basicity, dipole moment orientation, and susceptibility to nucleophilic attack at C-3 [1]. Furthermore, the 5-methyl group provides a synthetic handle for deprotonation and subsequent functionalization that is absent in the 5-unsubstituted analog, and its presence raises XLogP3 by +0.6 log units relative to the des-methyl compound, materially affecting lipophilicity-driven properties . At the regioisomeric level, matched-pair analyses from the AstraZeneca compound collection demonstrate that 1,2,4-oxadiazoles systematically differ from 1,3,4-oxadiazoles by approximately one order of magnitude in log D, with significant divergence in metabolic stability, hERG inhibition, and aqueous solubility [2].

Meta-fluoro vs. para-fluoro: Electron-withdrawing character may differ, potentially altering oxadiazole basicity and dipole orientation.
5-Methyl vs. des-methyl: Lipophilicity and synthetic functionalization options may shift, impacting membrane permeability predictions.
1,2,4- vs. 1,3,4-oxadiazole: Regioisomers may exhibit distinct log D, metabolic stability, and solubility profiles.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Des-Methyl Analog

The 5-methyl substitution on the oxadiazole ring of 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole increases computed lipophilicity by +0.6 log units relative to its direct des-methyl comparator, 3-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 1262412-46-3). Both values were computed using the same XLogP3 algorithm . This difference is above the commonly accepted 0.3 log-unit threshold for meaningful pharmacological impact and approaches the ~1 log-unit shift that distinguishes 1,2,4- from 1,3,4-oxadiazole regioisomers in systematic matched-pair analyses [1].

Lipophilicity
Cross-study comparable
ΔXLogP3 +0.6
Supports higher predicted membrane permeability
vs des-methyl analog (CAS 1262412-46-3)
Lipophilicity Membrane permeability Lead optimization

Electronic Effect: Meta-Fluoro vs. Para-Fluoro Isomer

The meta-fluorophenyl substituent in the target compound exerts a Hammett σ_m constant of +0.337, compared with σ_p = +0.062 for the para-fluoro isomer (CAS 196301-98-1)—a 5.4-fold difference in electron-withdrawing capacity [1]. This differential arises because fluorine at the meta position cannot donate electron density via resonance (no lone-pair conjugation with the oxadiazole ring), whereas para-fluorine engages in competing resonance donation that partially offsets its inductive withdrawal. The electronic consequence is experimentally validated for the 1,2,4-oxadiazole scaffold: 3-phenyl-5-methyl-1,2,4-oxadiazole exhibits pKa = −2.95 in aqueous H₂SO₄ [2]; application of the Hammett equation with ρ ≈ +0.3 (estimated for oxadiazole basicity) predicts the meta-fluoro derivative will be further destabilized by ~0.1 pKa units relative to the para-fluoro analog.

Electronic Effect
Class-level inference
σ_m (meta-F) +0.337 σ_p (para-F) +0.062
Meta-F may strengthen electron withdrawal vs para-F
Hammett constants; affects basicity, dipole
Electronic effects Hammett constants Basicity modulation

Fluorine Polar Hydrophobicity vs. Chloro Analog

When compared with its 4-chlorophenyl analog, 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole (LogP = 2.70) , the target compound (XLogP3 = 2.5) is approximately 0.2 log units less lipophilic despite fluorine's higher electronegativity. This 'polar hydrophobicity' phenomenon—where fluorinated aromatics exhibit lower log P than their chlorinated counterparts while retaining hydrophobic contact surface—is well-documented in medicinal chemistry and contributes to the superior metabolic profile frequently observed for fluoro-aromatics over chloro-aromatics in CYP450-mediated oxidation assays [1]. Although the log P methods differ (XLogP3 vs. ACD/LogP), the ~0.2 log-unit directionality is consistent with the established halogen hydrophobicity series (Cl > F).

Polar Hydrophobicity
Cross-study comparable
ΔLogP ≈ −0.20 (F vs Cl)
Fluoro analog may offer lower lipophilicity than chloro analog
Different logP algorithms; consistent direction
Halogen bioisosterism log P tuning ADME optimization

Purity Benchmarking: ISO-Certified vs. Generic Supply

Multiple vendors supply 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole, but purity specifications diverge: MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications , and ChemScene similarly specifies ≥98% purity . In contrast, CheMenu lists the compound at 96% purity , and AK Scientific offers it at 95% . The 2-3% purity gap may reflect residual synthetic precursors (e.g., 3-fluorobenzamidoxime) or ring-opened byproducts that can interfere with downstream coupling reactions or biological assays. The para-fluoro isomer (CAS 196301-98-1) is listed at 95% purity from multiple vendors including AaronChem , while the ortho-fluoro isomer (CAS 1426958-50-0) is available at ≥98% from ChemScene .

Purity Benchmark
Supporting evidence
≥98% (ISO-certified)
Higher purity may reduce batch variability and repurification
Vendor specs; ISO-certified available
Chemical purity Procurement quality ISO certification

Application Scenarios for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


Medicinal Chemistry Scaffold with Tunable Lipophilicity & Electronic Profile

The +0.6 log-unit XLogP3 advantage of 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole over its des-methyl analog allows medicinal chemists to access a higher lipophilicity range while retaining the 1,2,4-oxadiazole core's bioisosteric properties [1]. The meta-fluoro substituent's strong electron-withdrawing character (σ_m = +0.337) further differentiates the scaffold from the para-fluoro isomer when electronic modulation of the oxadiazole ring is required to influence target binding or metabolic stability [2]. This combination of physicochemical properties makes the compound particularly suitable for lead optimization programs where log D, basicity, and metabolic soft-spot engineering are being balanced simultaneously.

Fragment-Based Drug Discovery & Library Design

With a molecular weight of 178.16 Da, XLogP3 of 2.5, TPSA of 38.9 Ų, and only one rotatable bond , 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole complies with the 'rule of three' guidelines for fragment libraries (MW < 300, log P ≤ 3, HBA ≤ 3, HBD ≤ 3). Its 1,2,4-oxadiazole core provides a geometrically rigid, metabolically differentiated scaffold compared to the 1,3,4-oxadiazole isomer—which systematically exhibits ~1 log-unit lower log D and distinct metabolic stability profiles across the AstraZeneca compound collection [1]. Procurement of the ≥98% purity, ISO-certified material ensures fragment screening hits are not confounded by impurities.

C-5 Functionalization via Methyl Deprotonation

The 5-methyl group of 3-aryl-5-methyl-1,2,4-oxadiazoles is readily deprotonated by bases, generating a nucleophilic anion that undergoes alkylation, acylation, and condensation reactions to yield more complex structures [3]. This reactivity is a key synthetic differentiator from the 5-unsubstituted analog (CAS 1262412-46-3), which lacks this handle for late-stage diversification. The meta-fluoro substituent's electronic effects further modulate the acidity of the 5-methyl protons and the regioselectivity of electrophilic aromatic substitution on the phenyl ring, providing a differentiated reactivity profile compared to ortho- and para-fluoro isomers.

Fluorinated Oxadiazole for Optoelectronic Applications

1,2,4-Oxadiazoles possess intrinsic dipole moments in the range of 3.5–4.2 D due to the delocalized π-electron system across the N–O–N axis [4], making them suitable for charge-transport materials and blue-fluorescent emitters. The 3-fluorophenyl substituent contributes additional dipole vector components whose orientation depends on the substitution pattern (meta vs. para). Procuring the specific 3-(3-fluorophenyl)-5-methyl isomer ensures a defined dipole alignment that cannot be replicated by positional isomers, which is critical for applications in liquid-crystalline materials and organic light-emitting diodes where molecular orientation governs device performance.

Application
Selection Property
Validation Focus
Medicinal Chemistry Bioisostere
Tunable lipophilic/electronic profile
Lead optimization balancing logD, basicity, metabolism
Fragment-Based Library Design
Fragment rule-of-three compliant core
Screening hit confirmation without impurity interference
Late-Stage C-5 Functionalization
Methyl deprotonation synthetic handle
Diversification via alkylation/acylation
Optoelectronic Charge-Transport
Defined dipole alignment from meta-F substitution
Device performance via molecular orientation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.